molecular formula C15H12O4 B12272488 5-Benzoyl-2-hydroxy-benzoicacidmethylester

5-Benzoyl-2-hydroxy-benzoicacidmethylester

Cat. No.: B12272488
M. Wt: 256.25 g/mol
InChI Key: WAVWKJPLXGLGPK-UHFFFAOYSA-N
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Description

5-Benzoyl-2-hydroxy-benzoicacidmethylester, also known as methyl 5-benzoylsalicylate, is an organic compound with the molecular formula C15H12O4. It is a derivative of salicylic acid, where the hydroxyl group at the 2-position is esterified with a methyl group, and the benzoyl group is attached to the 5-position. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-hydroxy-benzoicacidmethylester typically involves the esterification of 5-benzoylsalicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-Benzoylsalicylic acid+MethanolH2SO4This compound+Water\text{5-Benzoylsalicylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 5-Benzoylsalicylic acid+MethanolH2​SO4​​this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2-hydroxy-benzoicacidmethylester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles.

Major Products

    Oxidation: Formation of 5-benzoyl-2-hydroxybenzoic acid.

    Reduction: Formation of 5-benzyl-2-hydroxy-benzoicacidmethylester.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

5-Benzoyl-2-hydroxy-benzoicacidmethylester is utilized in several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.

    Industry: Employed in the production of cosmetics and personal care products due to its potential skin-beneficial properties.

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-hydroxy-benzoicacidmethylester involves its interaction with biological targets such as enzymes and receptors. The benzoyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methylsalicylate: Similar structure but with a methyl group instead of a benzoyl group.

    Methyl 2-hydroxybenzoate: Lacks the benzoyl group at the 5-position.

    Methyl 4-hydroxybenzoate: Hydroxyl group at the 4-position instead of the 2-position.

Uniqueness

5-Benzoyl-2-hydroxy-benzoicacidmethylester is unique due to the presence of both a benzoyl group and an esterified hydroxyl group, which confer distinct chemical and biological properties. The benzoyl group enhances its hydrophobicity and potential interactions with biological targets, while the ester group increases its stability and solubility in organic solvents.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

methyl 5-benzoyl-2-hydroxybenzoate

InChI

InChI=1S/C15H12O4/c1-19-15(18)12-9-11(7-8-13(12)16)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3

InChI Key

WAVWKJPLXGLGPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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